Morphiceptin hydrochloride

Vue d'ensemble

Description

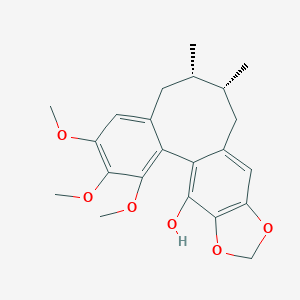

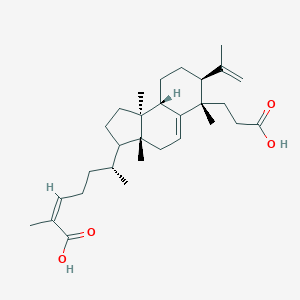

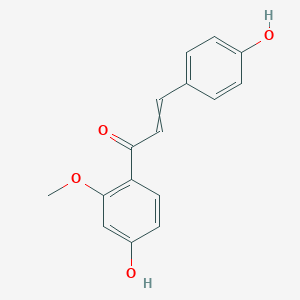

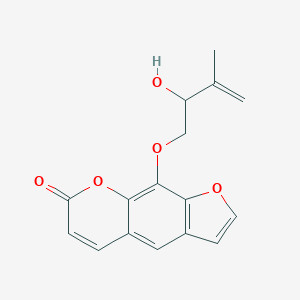

Morphiceptin hydrochloride is a tetrapeptide with the molecular formula C28H35N5O5 . It is the amide of a fragment of the milk protein β-casein . Morphiceptin is an agonist for morphine α-receptors with high specificity .

Synthesis Analysis

The synthesis of Morphiceptin involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid . This replacement results in a peptidomimetic of morphiceptin .Molecular Structure Analysis

Morphiceptin has an affinity for delta, kappa, and mu-opioid receptors . The molecular docking calculations on the target receptor support a favorable role of the hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Morphiceptin have been studied extensively . The replacement of specific α-amino acids in α-peptides by β-amino acids usually results in α/β-peptides more resistant to protease and peptidase degradation .Physical And Chemical Properties Analysis

Morphiceptin has a molecular weight of 521.6 g/mol . It is soluble in water and methanol, yielding a clear, colorless solution in both instances .Applications De Recherche Scientifique

Identification as a Specific Mu-Opiate Receptor Peptide : Morphiceptin has been identified as a specific mu-agonist derived from milk protein, suggesting its role as an exogenous opioid ligand for mu-receptors in the brain and gastrointestinal tract (Chang et al., 1985).

Role in Binding and Analgesic Properties : Morphiceptin binds specifically and selectively to mu-receptors, indicating its potential in analgesic activity. Its interaction with naloxazone, an irreversible blocker of high-affinity opiate and enkephalin binding, suggests a role in mu-type receptor mediated analgesia (Zhang et al., 1981).

Synthesis and Evaluation of Analogues for Peripheral Analgesia : Novel morphiceptin analogs have been synthesized for potential treatment of gastrointestinal motility disorders. These analogs show strong antinociceptive effects and inhibit gastrointestinal transit (Gach et al., 2010).

Characterization of Antinociceptive Activity : Morphiceptin and its analogs have been studied for their in vivo analgesia, revealing significant potency and effectiveness in pain management (Fichna et al., 2005).

Investigation of Mast Cell Degranulation : Morphiceptin has been shown to induce mast cell degranulation, suggesting a role in immediate skin responses and potential involvement in mast cell function (Casale et al., 1984).

Activation of Phospholipase D and Protein Kinase C-epsilon : Morphiceptin stimulates protein kinase C-epsilon and phospholipase D in chicken embryo neuron cultures, implying its role in neuronal cell growth during brain morphogenesis (Mangoura & Dawson, 1993).

Analogs as Potential Analgesic and Anti-Diarrheal Agents : Research has focused on synthesizing morphiceptin analogs with strong analgesic and anti-diarrheal activities, indicating its potential therapeutic applications (Gach-Janczak & Janeck, 2019).

Morphiceptin in Male Sexual Behavior : Studies have shown that morphiceptin affects male sexual behavior, particularly in delaying the onset of copulation and influencing genital reflexes and sexual motivation (Matuszewich et al., 1995).

Structure-Activity Relationship Studies : Morphiceptin analogues have been analyzed for their structure-activity relationships, providing insights into opioid receptor interactions and potential applications in cancer treatment (Janecka et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSDMYCQCLQDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585219 | |

| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morphiceptin hydrochloride | |

CAS RN |

87777-29-5 | |

| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)